
Decarbonyl zolmitriptan dihydrochloride
Vue d'ensemble
Description
Decarbonyl zolmitriptan dihydrochloride is a chemical compound with the molecular formula C15H23N3O.2ClH and a molecular weight of 334.28 . It is a derivative of zolmitriptan, a well-known medication used in the treatment of migraines. This compound is characterized by its unique structure, which includes an indole ring and a dimethylaminoethyl side chain .
Applications De Recherche Scientifique
Decarbonyl zolmitriptan dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Decarbonyl Zolmitriptan Dihydrochloride is a compound related to Zolmitriptan , which is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D/1F receptor agonist drugs . These receptors play a crucial role in the treatment of acute migraines .
Mode of Action
Zolmitriptan, and by extension this compound, binds with high affinity to human recombinant 5-HT 1D and 5-HT 1B receptors, and moderate affinity for 5-HT 1A receptors . Its action on 5-HT 1B/1D receptors causes vasoconstriction in intracranial blood vessels; as well it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the 5-HT 1B/1D receptors. By acting as an agonist at these receptors, it can cause vasoconstriction in intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides . This leads to a decrease in the inflammation and dilation of blood vessels that are associated with migraine headaches .
Pharmacokinetics
Zolmitriptan is metabolized in humans, with approximately 10% excreted as parent compound via urine and up to 30% as parent compound via feces . The half-life of Zolmitriptan and its active metabolite is approximately 3 hours .
Result of Action
The primary result of the action of this compound is the relief of acute migraine symptoms. This is achieved through the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptides, which can reduce the inflammation and dilation of blood vessels associated with migraines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Decarbonyl zolmitriptan dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of migraine treatment. It interacts with several enzymes and proteins, including the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B/1D receptors . These interactions are essential for its therapeutic effects, as the binding of this compound to these receptors leads to the inhibition of vasoactive peptide release and vasoconstriction, which are critical in alleviating migraine symptoms .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT1B/1D receptors . This modulation results in changes in gene expression and cellular metabolism, leading to the therapeutic effects observed in migraine treatment. Additionally, this compound has been shown to affect the release of neurotransmitters and other signaling molecules, further impacting cellular communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT1B/1D receptors on the surface of neurons . This binding inhibits the release of vasoactive peptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pathophysiology of migraines . Additionally, this compound induces vasoconstriction of dilated blood vessels in the brain, further contributing to its therapeutic effects . The compound’s interaction with these receptors also leads to downstream signaling events that modulate gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining its therapeutic efficacy in in vitro and in vivo models . These studies also indicate that the compound’s stability and degradation profile are critical for its long-term effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively alleviates migraine symptoms without significant adverse effects . At higher doses, toxic effects such as cardiovascular complications and central nervous system disturbances have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver . It is metabolized by cytochrome P450 enzymes, including CYP1A2 and monoamine oxidase (MAO) . The metabolism of this compound results in the formation of active and inactive metabolites, which can influence its overall therapeutic efficacy and safety profile . The compound’s interaction with these metabolic enzymes also affects metabolic flux and metabolite levels, further impacting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion . The compound’s localization and accumulation in specific tissues are critical for its therapeutic efficacy and safety .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm and at the cell membrane, where it interacts with its target receptors . Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, further influencing its activity and therapeutic effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Méthodes De Préparation
The synthesis of decarbonyl zolmitriptan dihydrochloride involves several steps. One common method includes the reaction of zolmitriptan with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Decarbonyl zolmitriptan dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Comparaison Avec Des Composés Similaires
Decarbonyl zolmitriptan dihydrochloride can be compared with other triptan drugs, such as:
Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.
Rizatriptan: Often considered the most effective triptan for a higher percentage of individuals.
Frovatriptan: Known for its long-lasting effects.
Compared to these compounds, this compound offers unique structural features and specific applications in research and industry, making it a valuable compound in the field of migraine treatment .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWTCZKHGHOOU-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241387-63-2 | |
| Record name | Decarbonyl zolmitriptan dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


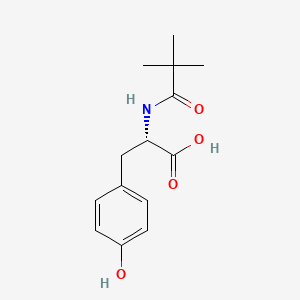


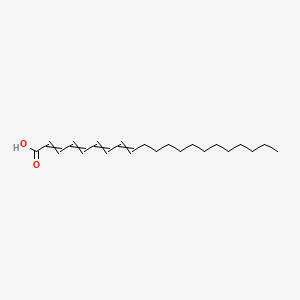
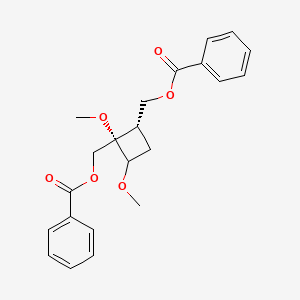
![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
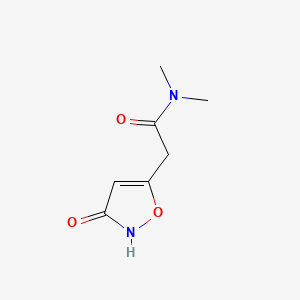
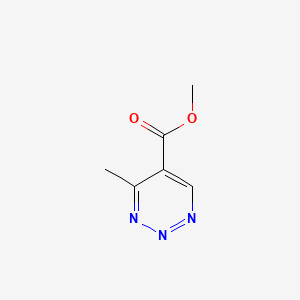
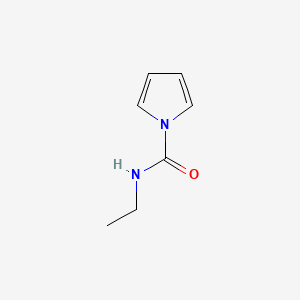
![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)


